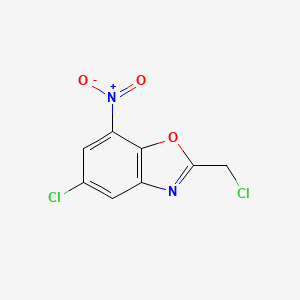

5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-(chlorométhyl)-7-nitrobenzoxazole est un composé aromatique hétérocyclique qui contient à la fois des atomes d'azote et d'oxygène dans sa structure

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 5-Chloro-2-(chlorométhyl)-7-nitrobenzoxazole implique généralement la nitration de 5-chloro-2-(chlorométhyl)benzoxazole. Le processus de nitration est effectué en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique sous des conditions de température contrôlées. La réaction est exothermique et nécessite une surveillance attentive pour éviter la surchauffe et la décomposition du produit.

Méthodes de production industrielle

Dans les milieux industriels, la production de 5-Chloro-2-(chlorométhyl)-7-nitrobenzoxazole est mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des paramètres réactionnels, tels que la température, la pression et les concentrations des réactifs, assurant un rendement élevé et la pureté du produit final. L'utilisation de réacteurs à écoulement continu améliore également la sécurité en minimisant le risque de réactions exothermiques incontrôlées.

Analyse Des Réactions Chimiques

Types de réactions

5-Chloro-2-(chlorométhyl)-7-nitrobenzoxazole subit diverses réactions chimiques, notamment :

Substitution nucléophile : Le composé peut subir des réactions de substitution nucléophile au niveau du groupe chlorométhyle, conduisant à la formation de divers dérivés.

Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.

Réactifs et conditions courants

Substitution nucléophile : Les réactifs courants incluent l'hydroxyde de sodium, l'hydroxyde de potassium et diverses amines. Les réactions sont généralement effectuées dans des solvants polaires tels que l'éthanol ou l'eau.

Réduction : L'hydrogène gazeux avec un catalyseur au palladium ou d'autres agents réducteurs comme le borohydrure de sodium peuvent être utilisés dans des conditions douces.

Oxydation : Des oxydants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés dans des conditions acides ou basiques.

Principaux produits formés

Substitution nucléophile : Dérivés avec divers groupes fonctionnels remplaçant le groupe chlorométhyle.

Réduction : 5-Chloro-2-(aminométhyl)-7-nitrobenzoxazole.

Oxydation : Dérivés oxydés en fonction de l'oxydant spécifique utilisé.

Applications de la recherche scientifique

5-Chloro-2-(chlorométhyl)-7-nitrobenzoxazole a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Investigé pour son potentiel en tant qu'agent antimicrobien en raison de sa capacité à perturber les parois cellulaires bactériennes.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la synthèse de composés aux propriétés anticancéreuses et anti-inflammatoires.

Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action de 5-Chloro-2-(chlorométhyl)-7-nitrobenzoxazole implique son interaction avec des cibles moléculaires spécifiques au sein des cellules. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent interagir avec des composants cellulaires, entraînant des effets cytotoxiques. La capacité du composé à subir une substitution nucléophile lui permet également de former des liaisons covalentes avec des biomolécules, ce qui peut perturber leur fonction normale.

Applications De Recherche Scientifique

5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with biomolecules, potentially disrupting their normal function.

Comparaison Avec Des Composés Similaires

Composés similaires

- Chlorhydrate de 5-chloro-2-(chlorométhyl)pyrimidine

- 5-Chloro-2-méthyl-4-isothiazolin-3-one

- 2-Méthyl-1,2-thiazol-3(2H)-one

Unicité

5-Chloro-2-(chlorométhyl)-7-nitrobenzoxazole est unique en raison de sa combinaison d'un groupe nitro et d'un groupe chlorométhyle au sein d'un cycle benzoxazole. Cette structure unique confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications dans la recherche et l'industrie.

Activité Biologique

5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole (CCMNB) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

CCMNB features a benzoxazole ring system with chlorine and nitro substituents, which are known to enhance biological activity. The molecular formula for CCMNB is C₈H₅Cl₂N₃O₃, with a molecular weight of approximately 247.035 g/mol. The presence of halogen atoms often correlates with increased lipophilicity and improved interaction with biological targets.

Anticancer Activity

Benzoxazole derivatives, including those structurally related to CCMNB, have been investigated for their anticancer potential. Studies have indicated that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways . The nitro group in CCMNB may also play a role in enhancing its cytotoxic effects against various cancer cell lines.

The biological mechanisms underlying the activity of CCMNB are not fully elucidated but are expected to involve:

- Enzyme Inhibition : Interaction with key enzymes involved in bacterial metabolism or cancer cell proliferation.

- DNA Interaction : Potential binding to nucleic acids, leading to disruption of replication processes.

- Cell Membrane Disruption : Alteration of membrane integrity in microbial cells.

Case Studies and Research Findings

Several studies have explored the biological activities of benzoxazole derivatives, providing insights into their pharmacological potential:

- Antimicrobial Efficacy : A study evaluated a series of chlorinated benzoxazole derivatives against Staphylococcus aureus and Mycobacterium tuberculosis, highlighting that the introduction of halogens significantly enhances antimicrobial properties .

- Cytotoxicity Profiles : Research on structurally similar compounds revealed that certain derivatives exhibited low cytotoxicity while maintaining high antibacterial efficacy against resistant strains . This suggests that CCMNB could be a candidate for further development as an antimicrobial agent.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzoxazole derivatives indicate that modifications at the chloromethyl position can influence both potency and selectivity towards specific biological targets .

Propriétés

Formule moléculaire |

C8H4Cl2N2O3 |

|---|---|

Poids moléculaire |

247.03 g/mol |

Nom IUPAC |

5-chloro-2-(chloromethyl)-7-nitro-1,3-benzoxazole |

InChI |

InChI=1S/C8H4Cl2N2O3/c9-3-7-11-5-1-4(10)2-6(12(13)14)8(5)15-7/h1-2H,3H2 |

Clé InChI |

WBCHIYVFBIFEBR-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C2=C1N=C(O2)CCl)[N+](=O)[O-])Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.